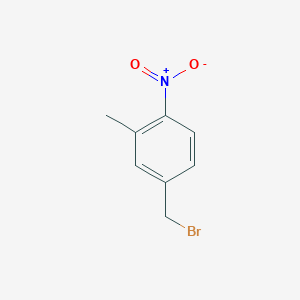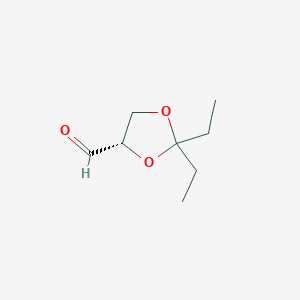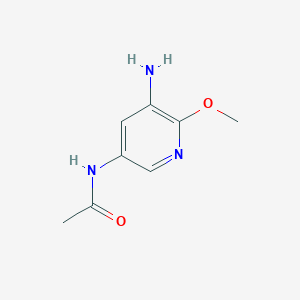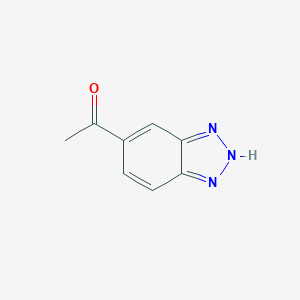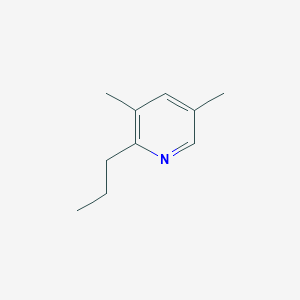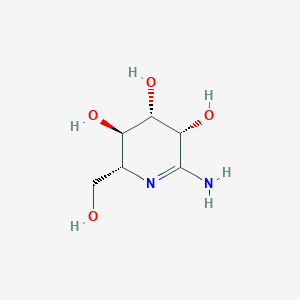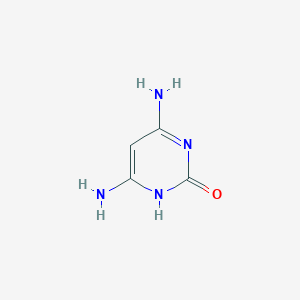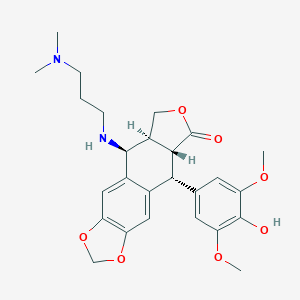
Ddpdptx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ddpdptx is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ddpdptx is not fully understood, but it is believed to be related to its ability to modulate the activity of certain receptors in the body. Specifically, Ddpdptx has been shown to interact with the α2-adrenergic receptor, which is involved in the regulation of pain and inflammation. By modulating the activity of this receptor, Ddpdptx is able to reduce inflammation and pain in the body.
Effets Biochimiques Et Physiologiques
Ddpdptx has been shown to have significant biochemical and physiological effects in the body. Specifically, it has been found to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory conditions. Additionally, Ddpdptx has been found to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ddpdptx for lab experiments is its ability to reduce inflammation and pain in animal models. This makes it a useful tool for studying various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a useful tool for studying various neurodegenerative conditions.
However, there are also some limitations to using Ddpdptx in lab experiments. Specifically, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the optimal dosage and administration of Ddpdptx for different conditions are not yet established, which makes it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on Ddpdptx. One area of focus is the development of more specific and potent analogs of Ddpdptx that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of Ddpdptx and its potential therapeutic applications. Finally, more studies are needed to establish the optimal dosage and administration of Ddpdptx for different conditions.
Méthodes De Synthèse
Ddpdptx is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 2,6-dichlorophenyl-2-imidazoline hydrochloride, and the second compound is 3,3-diphenylpropylamine. The reaction between these two compounds results in the formation of Ddpdptx. This synthesis method has been extensively studied and optimized to produce high yields of Ddpdptx.
Applications De Recherche Scientifique
Ddpdptx has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a potential treatment for various neurodegenerative conditions.
Propriétés
Numéro CAS |
152833-16-4 |
|---|---|
Nom du produit |
Ddpdptx |
Formule moléculaire |
C26H32N2O7 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(5S,5aS,8aR,9R)-5-[3-(dimethylamino)propylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C26H32N2O7/c1-28(2)7-5-6-27-24-16-11-19-18(34-13-35-19)10-15(16)22(23-17(24)12-33-26(23)30)14-8-20(31-3)25(29)21(9-14)32-4/h8-11,17,22-24,27,29H,5-7,12-13H2,1-4H3/t17-,22+,23-,24+/m0/s1 |
Clé InChI |
YPFPNLDTVOTTIA-QQJYNPJZSA-N |
SMILES isomérique |
CN(C)CCCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES canonique |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Synonymes |
4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin DDPDPTX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



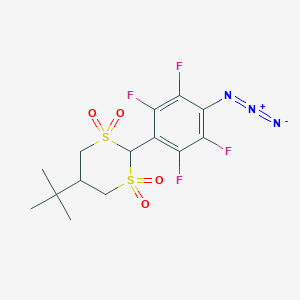
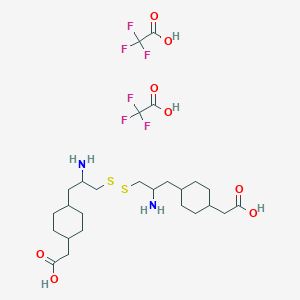
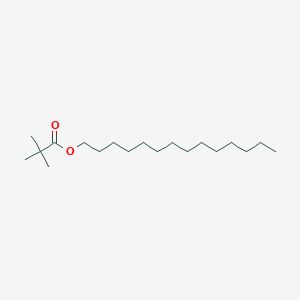
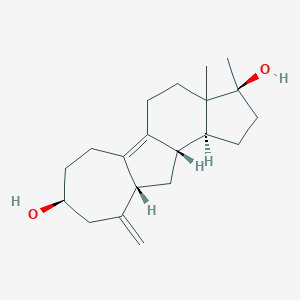
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
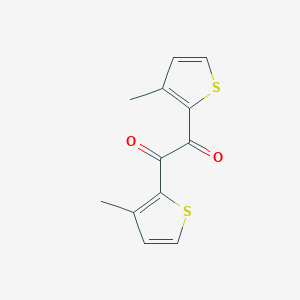
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
